molecular formula C6H9NO B1234380 2-Acetyl-2-pyrroline

2-Acetyl-2-pyrroline

Cat. No.: B1234380
M. Wt: 111.14 g/mol
InChI Key: ZEKCQHIPQALHSP-UHFFFAOYSA-N
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Description

Significance of 2-Acetyl-1-pyrroline (B57270) in Biological and Chemical Systems

The importance of 2-Acetyl-1-pyrroline is primarily rooted in its potent aromatic properties, which make it a key flavor component in numerous food products. researchgate.netresearchgate.net Beyond its role in food science, 2-AP is a subject of study in plant biology, microbiology, and chemical synthesis. In fragrant rice varieties, the biosynthesis of 2-AP is a complex process influenced by genetic and environmental factors. frontiersin.orgacs.org The compound is not exclusive to plants; it has been identified in a wide array of living organisms, including bacteria, fungi, and even animals, where it can act as a pheromone. wikipedia.orgresearchgate.netuq.edu.au

The biosynthesis of 2-AP can occur through both enzymatic and non-enzymatic pathways. frontiersin.org In rice, the enzymatic pathway is linked to the inactivation of the BADH2 gene, which prevents the conversion of γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA), leading to the formation of 1-pyrroline (B1209420) and subsequently 2-AP. frontiersin.orgfrontiersin.org The non-enzymatic pathway involves the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating. nih.gov Key precursors in these pathways include proline, ornithine, and glutamate (B1630785). frontiersin.orgijsrp.orgnih.gov

The inherent instability of 2-AP presents a significant challenge in both its study and its application as a food additive, driving research into methods for its stabilization. researchgate.nettandfonline.comresearchgate.net

Historical Perspectives on 2-Acetyl-1-pyrroline Research

The journey to understanding 2-Acetyl-1-pyrroline began in the 20th century with efforts to identify the source of the pleasant aroma in aromatic rice. nih.govresearchgate.net However, it was not until 1982 that Buttery and his colleagues successfully identified 2-AP as the principal aroma compound in basmati and other scented rice varieties. researchgate.netuq.edu.au This discovery was a landmark, opening the door to further research into its occurrence, formation, and chemical properties.

Early research focused heavily on its identification and quantification in various food products, particularly rice. scirp.org The first synthesis of 2-AP was reported by Buttery et al. in 1983, although the yield was low. reading.ac.uk Over the years, numerous other synthetic methods have been developed, each with its own advantages and limitations, including multi-step processes starting from proline or pyrrolidine (B122466). tandfonline.comgoogle.comgoogle.com

The advent of modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME), has been crucial in advancing 2-AP research, allowing for its detection and quantification at very low concentrations. mdpi.comnih.govresearchgate.net

Scope and Research Trajectories of 2-Acetyl-1-pyrroline Investigations

Current research on 2-Acetyl-1-pyrroline is broad and interdisciplinary, encompassing genetics, agronomy, food chemistry, and analytical chemistry. A significant area of focus is the elucidation of the complete biosynthetic pathway of 2-AP in fragrant rice and other organisms. acs.orgfrontiersin.org This includes identifying all the genes and enzymes involved and understanding how their expression is regulated.

Another major research trajectory is the development of improved methods for the synthesis and stabilization of 2-AP. nih.govtandfonline.com The instability of the compound limits its commercial use, and researchers are exploring techniques like microencapsulation to enhance its shelf life. researchgate.net

Furthermore, there is ongoing research into the impact of agricultural practices and environmental conditions on 2-AP levels in fragrant rice. acs.orgfrontiersin.org Studies have shown that factors such as soil moisture content and the application of certain micronutrients can influence its production. frontiersin.orgfrontiersin.org The development of novel analytical methods for the rapid and cost-effective detection of 2-AP also remains an active area of investigation. mdpi.comresearchgate.net

Detailed Research Findings

Research AreaKey FindingsPrimary PrecursorsKey Genes/EnzymesAnalytical Techniques
Biosynthesis in RiceBoth enzymatic and non-enzymatic pathways contribute to 2-AP formation. The inactivation of the BADH2 gene is critical for the enzymatic pathway. frontiersin.orgfrontiersin.orgProline, Ornithine, Glutamate, 1-Pyrroline, Methylglyoxal (B44143). frontiersin.orgacs.orgnih.govreading.ac.ukBADH2, P5CS, PDH, OAT. frontiersin.orgfrontiersin.orgGC-MS, HS-SPME-GC-MS/MS. mdpi.comnih.gov
Chemical SynthesisVarious synthetic routes exist, often with limitations like low yield or use of hazardous reagents. tandfonline.comreading.ac.uk2-Acetylpyrrole (B92022), Proline, Pyrrolidine. google.comgoogle.commdpi.comGrignard reagents, Oxidizing agents. tandfonline.comgoogle.comGC, UPLC-MS-MS. google.comresearchgate.net
OccurrenceFound in a wide range of plants, bacteria, fungi, and animals. wikipedia.orgresearchgate.netuq.edu.auDependent on the organism's metabolic pathways.Varies by organism.GC-MS, GC-Olfactometry. nih.gov
Analytical MethodsDevelopment of sensitive and high-throughput methods is ongoing. researchgate.net Colorimetric methods are being explored for simpler analysis. mdpi.comN/AN/AGC-MS, UPLC-MS-MS, Colorimetry. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(2,3-dihydro-1H-pyrrol-5-yl)ethanone

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h3,7H,2,4H2,1H3

InChI Key

ZEKCQHIPQALHSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCN1

Synonyms

2-acetyl-1-pyrroline
2-acetylpyrroline

Origin of Product

United States

Biosynthesis and Biogenesis of 2 Acetyl 2 Pyrroline

Precursor Metabolism and Pathways in Biological Systems

The journey to 2-Acetyl-1-pyrroline (B57270) begins with several key amino acids that serve as the foundational building blocks. Through a series of metabolic transformations, these precursors provide the necessary nitrogen and carbon skeletons for the eventual formation of the pyrroline (B1223166) ring and its acetyl group.

Role of Proline and its Derivatives

Proline is widely recognized as a major precursor in the biosynthesis of 2-AP. brill.comgoogle.complos.orgnih.gov Isotopic labeling studies have confirmed that the nitrogen atom in the pyrroline ring of 2-AP originates from proline. nih.govijsrp.org The degradation of L-proline is a significant contributor to the synthesis of γ-aminobutyraldehyde (GABald)/Δ1-pyrroline, which is a direct precursor to 2-AP. uq.edu.au In rice, proline is metabolized to Δ1-pyrroline, which then reacts with an acetyl group donor to form 2-AP. brill.com The accumulation of proline, particularly in the panicles of rice plants during the flowering stage, is linked to the development of the characteristic aroma. brill.com

Contribution of Ornithine and its Catabolites

Ornithine is another crucial amino acid that feeds into the 2-AP biosynthetic pathway. nih.govnih.govuq.edu.aufrontiersin.orgfrontiersin.orgresearchgate.net It can be converted to putrescine, which is then transformed into γ-aminobutyraldehyde and subsequently cyclizes to form 1-pyrroline (B1209420), a key intermediate. frontiersin.orgnih.gov Studies have shown that ornithine can serve as a nitrogen source for 2-AP through the putrescine degradation pathway. uq.edu.au In some bacterial systems, L-ornithine has been identified as an effective precursor for 2-AP production. ijsrp.org The conversion of ornithine to Δ1-pyrroline-5-carboxylate (P5C) is also a significant step in the pathway. researchgate.net

Involvement of Glutamate (B1630785) and Related Amino Acids

Glutamate is a central amino acid that contributes to the formation of 2-AP, often by being a precursor to proline. nih.govnih.govuq.edu.aufrontiersin.orgfrontiersin.orgresearchgate.net The enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) catalyzes the conversion of glutamate to P5C, a direct precursor for 2-AP synthesis. brill.com In some organisms, glutamate and proline are considered the two primary nitrogen sources for 2-AP synthesis. nih.gov Exogenous application of glutamate has been shown to enhance 2-AP biosynthesis, particularly under stress conditions. nih.govacs.org

Intermediates: 1-Pyrroline and Δ1-Pyrroline-5-Carboxylate (P5C)

Both 1-pyrroline and its carboxylated form, Δ1-pyrroline-5-carboxylate (P5C), are pivotal intermediates in the biosynthesis of 2-AP. brill.comnih.govijsrp.orgfrontiersin.orgfrontiersin.org P5C can be formed from proline, ornithine, and glutamate through the action of various enzymes. plos.orgresearchgate.net It can then be decarboxylated to form 1-pyrroline. researchgate.netresearchgate.net The availability of 1-pyrroline is often a limiting factor in 2-AP synthesis. nih.govsigmaaldrich.comnih.gov Accumulation of γ-aminobutyraldehyde (GABald), which spontaneously cyclizes to form 1-pyrroline, is crucial for increased 2-AP production. nih.govuq.edu.au

Acetyl Group Donors: Methylglyoxal (B44143) and Acetyl-CoA

The final step in 2-AP biosynthesis involves the addition of an acetyl group to the pyrroline ring. Methylglyoxal, a product of the glycolytic pathway, has been confirmed as a significant precursor for the acetyl group. brill.comuq.edu.aufrontiersin.org The reaction between 1-pyrroline or P5C and methylglyoxal can occur non-enzymatically to form 2-AP. nih.govuq.edu.au Another potential donor for the acetyl group is acetyl-CoA. brill.comuq.edu.auresearchgate.net It is proposed that 1-pyrroline can react either chemically or enzymatically with acetyl-CoA or acetaldehyde (B116499) to produce the final aroma compound. brill.comresearchgate.net

Enzymatic Pathways and Catalytic Mechanisms

The biosynthesis of 2-Acetyl-1-pyrroline is regulated by a series of key enzymes that catalyze the conversion of precursors into the final product. The activity of these enzymes is a critical determinant of the levels of 2-AP produced.

Several key enzymes are involved in the upstream pathways that generate the pyrroline ring precursor. These include:

Δ1-Pyrroline-5-carboxylate synthetase (P5CS): This enzyme is crucial for the synthesis of P5C from glutamate. brill.comfrontiersin.orgfrontiersin.org Its expression has been positively correlated with 2-AP content. uq.edu.au

Proline dehydrogenase (PDH): This enzyme catalyzes the conversion of proline to P5C. brill.complos.orgfrontiersin.org

Ornithine aminotransferase (OAT): OAT facilitates the conversion of ornithine to P5C. frontiersin.orgmdpi.com

Diamine oxidase (DAO): DAO is involved in the conversion of putrescine (derived from ornithine) to γ-aminobutyraldehyde, which then forms 1-pyrroline. frontiersin.orgnih.govmdpi.com

A pivotal regulatory point in the pathway is the enzyme betaine (B1666868) aldehyde dehydrogenase (BADH) , particularly the BADH2 isoform in rice. A non-functional BADH2 enzyme prevents the conversion of γ-aminobutyraldehyde into γ-aminobutyric acid (GABA). nih.govfrontiersin.orgfrontiersin.org This leads to an accumulation of γ-aminobutyraldehyde, which then cyclizes to form 1-pyrroline, thereby increasing the substrate available for 2-AP synthesis. nih.govuq.edu.au

The final acetylation step, while it can occur non-enzymatically, may also be facilitated by enzymes. Evidence from heat treatment studies on rice calli suggests that the acetylation of 1-pyrroline might be an enzymatic process. sigmaaldrich.comnih.gov

Table 1: Key Precursors and Enzymes in 2-Acetyl-1-pyrroline Biosynthesis

Precursor/EnzymeRole in BiosynthesisKey Research Findings
Proline Provides the nitrogen and carbon backbone for the pyrroline ring.Confirmed as a major precursor through isotopic labeling. nih.govijsrp.org Its degradation leads to the formation of the immediate precursor, 1-pyrroline. uq.edu.au
Ornithine Serves as an alternative precursor for the pyrroline ring.Converted to putrescine and then to 1-pyrroline. frontiersin.orgnih.gov Can also be converted to P5C. researchgate.net
Glutamate A precursor for proline and P5C.Converted to P5C by the enzyme P5CS. brill.com
1-Pyrroline The immediate precursor to the pyrroline ring of 2-AP.Its availability is often a rate-limiting factor in 2-AP synthesis. nih.govsigmaaldrich.comnih.gov
Δ1-Pyrroline-5-Carboxylate (P5C) A central intermediate formed from proline, ornithine, and glutamate.Can be decarboxylated to 1-pyrroline or react directly with methylglyoxal. researchgate.netresearchgate.net
Methylglyoxal A primary donor of the acetyl group.Reacts non-enzymatically with 1-pyrroline or P5C to form 2-AP. nih.govuq.edu.au
Acetyl-CoA A potential alternative donor of the acetyl group.May react with 1-pyrroline to form 2-AP. brill.comuq.edu.auresearchgate.net
Δ1-Pyrroline-5-carboxylate synthetase (P5CS) Catalyzes the formation of P5C from glutamate.Its activity is positively correlated with 2-AP levels. uq.edu.au
Betaine aldehyde dehydrogenase 2 (BADH2) Regulates the availability of the precursor γ-aminobutyraldehyde.A non-functional BADH2 leads to the accumulation of γ-aminobutyraldehyde and increased 2-AP synthesis. nih.govfrontiersin.orgfrontiersin.org

Role of Pyrroline-5-Carboxylate Synthetase (P5CS)

Pyrroline-5-carboxylate synthetase (P5CS) is a rate-limiting enzyme in proline biosynthesis. mdpi.com It catalyzes the conversion of glutamate to Δ1-pyrroline-5-carboxylate (P5C), which is a central intermediate in the formation of 2-AP. frontiersin.orgacs.org Studies have shown that the expression of the P5CS gene is positively correlated with 2-AP accumulation in aromatic rice. mdpi.com For instance, overexpression of the OsP5CS1 gene in aromatic rice has been found to increase 2-AP content, while its knockout leads to a significant reduction. mdpi.comacs.org This highlights the critical role of P5CS in supplying the P5C precursor for 2-AP synthesis. mdpi.com The activity of P5CS can be enhanced by certain agricultural practices, such as the application of zinc, which in turn boosts 2-AP levels. mdpi.comnih.gov

Gene/EnzymeOrganism/ContextKey FindingReference
OsP5CS1Aromatic RiceOverexpression increased 2-AP content by 52.26%. acs.org
OsP5CS1Aromatic RiceKnockout reduced 2-AP levels by 51.11%. acs.org
P5CSAromatic RiceEnhanced enzyme activity with zinc application leads to increased 2-AP. mdpi.comnih.gov
P5CSAromatic RiceP5CS expression is positively correlated with 2-AP accumulation. mdpi.comuq.edu.au

Function of Proline Dehydrogenase (PDH)

Proline dehydrogenase (PDH), also known as proline oxidase (PRODH), is another key enzyme in the 2-AP biosynthetic pathway. d-nb.infomdpi.com It facilitates the conversion of proline into P5C, the same crucial intermediate produced by P5CS. mdpi.comnih.gov The activity of PDH and the expression of its corresponding gene (PRODH) have been shown to be positively correlated with the concentration of 2-AP in fragrant rice. researchgate.netresearchgate.net For example, the application of exogenous proline has been observed to enhance both PDH activity and 2-AP content. researchgate.net This suggests that the breakdown of proline via PDH is a significant contributor to the pool of P5C available for 2-AP synthesis. researchgate.net

EnzymeContextEffect on 2-AP PathwayReference
Proline Dehydrogenase (PDH)Fragrant RiceCatalyzes the conversion of proline to P5C. mdpi.comnih.gov
Proline Dehydrogenase (PDH)Fragrant RiceActivity is positively correlated with 2-AP content. researchgate.netresearchgate.net
Proline Dehydrogenase (PDH)Fragrant RiceEnhanced activity observed with exogenous proline application. researchgate.net

Ornithine Aminotransferase (OAT) Activity

Ornithine aminotransferase (OAT) provides an alternative route for the synthesis of P5C, this time from the amino acid ornithine. d-nb.infomdpi.comfrontiersin.org OAT catalyzes the transfer of an amino group from ornithine, leading to the formation of P5C. frontiersin.orgnih.gov The activity of OAT is considered to be highly related to the formation of 2-AP. mdpi.commdpi.com In fragrant rice, increased OAT activity has been linked to higher concentrations of 2-AP, particularly under certain tillage practices that enhance its activity. d-nb.info This pathway, alongside the contributions from P5CS and PDH, ensures a steady supply of P5C for 2-AP biosynthesis. frontiersin.orgnih.gov

EnzymePrecursorProductSignificance for 2-APReference
Ornithine Aminotransferase (OAT)OrnithineΔ1-pyrroline-5-carboxylate (P5C)Provides an alternative pathway for P5C synthesis. d-nb.infomdpi.comfrontiersin.org
Ornithine Aminotransferase (OAT)OrnithineΔ1-pyrroline-5-carboxylate (P5C)Activity is positively correlated with 2-AP levels in fragrant rice. mdpi.commdpi.com

Diamine Oxidase (DAO) and Gamma-Aminobutyraldehyde (GABald) Conversion

Another significant pathway to 2-AP involves the polyamine, putrescine. frontiersin.orgnih.gov Diamine oxidase (DAO) is an enzyme that catalyzes the oxidation of putrescine to produce γ-aminobutyraldehyde (GABald). frontiersin.orgnih.govresearchgate.net This GABald is a critical juncture in the pathway. It can spontaneously cyclize to form 1-pyrroline, a direct and limiting precursor of 2-AP. frontiersin.orgnih.govnih.gov The activity of DAO and the expression of its associated genes have been shown to positively correlate with 2-AP content, especially under conditions such as low soil moisture. frontiersin.orgnih.gov This pathway highlights a route to 2-AP synthesis that is independent of P5C but still reliant on a key enzymatic conversion. researchgate.net

Betaine Aldehyde Dehydrogenase (BADH2) and its Inactivation

The fate of GABald is a crucial determinant in the synthesis of 2-AP and is largely controlled by the enzyme Betaine Aldehyde Dehydrogenase 2 (BADH2). frontiersin.orgnih.gov In non-aromatic rice varieties, a functional BADH2 enzyme is present. nih.govresearchgate.net This enzyme efficiently converts GABald into γ-aminobutyric acid (GABA), thereby preventing the accumulation of GABald and its subsequent cyclization to 1-pyrroline. frontiersin.orgnih.govmdpi.com This conversion of GABald to GABA effectively inhibits the production of 2-AP. nih.gov

In contrast, most aromatic rice varieties possess a natural mutation in the BADH2 gene, often an eight-nucleotide deletion, which results in a non-functional or inactive BADH2 enzyme. researchgate.netgoogle.com This loss of function is the primary reason for the characteristic aroma of these rice types. nih.gov Due to the inactive BADH2, GABald is not converted to GABA. Instead, it accumulates and is redirected to spontaneously form 1-pyrroline, the immediate precursor that then reacts to form 2-AP. frontiersin.orgnih.govresearchgate.net Therefore, the inactivation of BADH2 is a key genetic factor that enables the accumulation of 2-AP in fragrant rice. researchgate.net

Non-Enzymatic Formation Pathways

While enzymatic pathways are significant, 2-AP can also be formed through non-enzymatic chemical reactions, particularly during the heating of food.

Maillard Reaction Mechanisms

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, is a well-known pathway for the formation of a wide array of flavor and aroma compounds, including 2-AP. reading.ac.uk In this context, the amino acid proline reacts with α-dicarbonyl compounds like methylglyoxal, which are breakdown products of sugars. reading.ac.uk This reaction leads to the formation of several intermediates, including 1-pyrroline. reading.ac.uk Subsequently, 1-pyrroline can be acetylated to form 2-Acetyl-1-pyrroline. reading.ac.uk This non-enzymatic pathway is particularly relevant to the aroma generated during the cooking of foods, including rice. reading.ac.uk

Thermal Degradation Processes and Product Formation

The formation of 2-Acetyl-1-pyrroline (2-AP) during the thermal processing of food is a complex event primarily governed by the Maillard reaction. nih.govresearchgate.net This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating, leading to the generation of a diverse array of flavor and aroma compounds, including the highly valued popcorn-like aroma of 2-AP. researchgate.netreading.ac.uk The process involves the thermal degradation of specific precursors and the subsequent combination of the resulting intermediates.

Detailed research, including model system experiments and tracer studies, has identified the key reactants and pathways involved. The amino acids proline and ornithine are established as the principal nitrogen-containing precursors for the pyrroline ring structure of 2-AP. researchgate.netuq.edu.aunih.gov Concurrently, the acetyl group is typically sourced from the degradation of carbohydrates. reading.ac.uk

The mechanism proceeds through several critical steps. Proline or ornithine undergoes Strecker degradation, a key component of the Maillard reaction, to form the crucial intermediate, 1-pyrroline. ijsrp.orgacs.org Separately, reducing sugars like glucose degrade through various pathways to yield reactive dicarbonyl compounds, with methylglyoxal being a primary precursor for the acetyl moiety of 2-AP. acs.orgacs.orgnih.gov The final step in the thermal pathway is the reaction between 1-pyrroline and methylglyoxal, which leads to the formation of 2-Acetyl-1-pyrroline. uq.edu.aunih.gov

Key Precursors and Intermediates

The thermal generation of 2-AP is dependent on the availability of specific precursor molecules. Research has consistently identified a core group of compounds that participate in this pathway.

CompoundRole in 2-AP FormationSource Citation
Proline Primary nitrogen precursor; degrades to form the 1-pyrroline ring. uq.edu.aunih.govresearchgate.net
Ornithine Alternative nitrogen precursor; also degrades to form 1-pyrroline. researchgate.netuq.edu.auijsrp.org
Glucose Reducing sugar that degrades upon heating to provide the carbon backbone for the acetyl group. researchgate.netreading.ac.uk
Methylglyoxal A reactive dicarbonyl product of sugar degradation; acts as the direct precursor for the acetyl group that acylates 1-pyrroline. acs.orgacs.orgnih.gov
1-Pyrroline Key intermediate formed from the degradation of proline or ornithine; reacts with methylglyoxal to form 2-AP. nih.govuq.edu.auijsrp.org

Detailed Research Findings from Model Systems

To elucidate the formation mechanism, scientists have utilized controlled model systems that simulate the conditions of thermal food processing. These experiments have been instrumental in confirming the roles of specific precursors and intermediates.

Tracer experiments using isotopically labeled molecules have provided definitive evidence for the origin of the atoms in the 2-AP molecule. Studies using ¹⁵N-labeled proline confirmed that proline is the nitrogen source for the pyrroline ring. nih.govresearchgate.net In complementary experiments, when proline was reacted with ¹³C-labeled glucose, the label was incorporated into the acetyl group of 2-AP, demonstrating that the sugar provides the carbon for this functional group. reading.ac.uk

Model System ReactantsConditionsKey FindingSource Citation
Proline + GlucoseHeated at 170°C for 30 minConfirmed that proline and a reducing sugar are sufficient for 2-AP formation. Labeling studies showed glucose provides the acetyl group. reading.ac.uk
1-Pyrroline + MethylglyoxalBoiling conditionsA significant amount of 2-AP was formed, identifying these as the immediate precursors in the final reaction step. uq.edu.aunih.gov
Proline, Ornithine, or Glutamate in Rice CallusIncubation at temperatures below typical bakingProline caused a more than three-fold increase in 2-AP concentration, confirming it as a highly effective precursor even at lower temperatures. nih.govresearchgate.net
Yeast + Sucrose in Bread DoughBaking processHeat treatment of the yeast and sugar mixture was identified as a major source of 2-AP formation in bread crust. acs.org

Influence of Thermal Conditions on Product Formation

The yield of 2-AP is highly sensitive to the thermal processing conditions, particularly temperature. The formation of 2-AP is not only temperature-dependent but also influenced by the food matrix itself. While heat is required to drive the Maillard reaction, 2-AP is also known to be a thermolabile compound, meaning it can degrade at excessive temperatures or with prolonged heating. reading.ac.ukuq.edu.au

Research on rice provides a clear example of this temperature dependence.

Rice TypeBaking TemperatureObservation on 2-AP FormationSource Citation
Fragrant Rice~100°CMaximum formation of 2-AP was observed. reading.ac.uk
Non-fragrant Rice< 140°CNo significant 2-AP formation occurred. reading.ac.uk
Non-fragrant Rice> 140°C2-AP formation began to take place, driven by the Maillard reaction at higher temperatures. reading.ac.uk
Fragrant & Non-fragrant Rice180°CLevels of 2-AP increased in both types of rice, indicating the Maillard reaction is the dominant pathway at high baking temperatures. reading.ac.uk

These findings show that an optimal temperature range exists for maximizing the formation and retention of 2-Acetyl-1-pyrroline in food products. The process is a delicate balance between the rate of formation from precursors via thermal degradation and the rate of its own degradation due to heat instability. reading.ac.uk

Genetic and Molecular Basis of 2 Acetyl 2 Pyrroline Production

Identification and Characterization of Genes Associated with 2-Acetyl-1-pyrroline (B57270) Accumulation

The genetic basis of fragrance in rice, specifically the accumulation of 2-AP, is predominantly controlled by a single recessive gene. genetics.ac.cn The central gene identified in this process is Betaine (B1666868) Aldehyde Dehydrogenase 2 (BADH2), also known as the fragrance (fgr) gene, located on chromosome 8. brill.comresearchgate.net

A functional BADH2 gene actively inhibits the synthesis of 2-AP. nih.gov It encodes the enzyme betaine aldehyde dehydrogenase (BADH), which catalyzes the conversion of γ-aminobutyraldehyde (GABald) into γ-aminobutyric acid (GABA). brill.comfrontiersin.orgresearchgate.net This action effectively removes a key precursor from the 2-AP biosynthesis pathway. In fragrant rice varieties, the accumulation of 2-AP is the result of a loss-of-function mutation in the BADH2 gene. brill.commdpi.com These mutations render the BADH2 enzyme non-functional, leading to an accumulation of GABald. The excess GABald then spontaneously cyclizes to form 1-pyrroline (B1209420), a direct precursor that reacts with an acetyl group donor, such as methylglyoxal (B44143), to form 2-AP. brill.comresearchgate.netfrontiersin.org

Numerous mutations and allelic variations of the BADH2 gene have been identified across different fragrant rice cultivars. The most widely recognized mutation is an 8-base pair deletion in exon 7, which causes a frameshift and results in a truncated, non-functional protein. brill.comresearchgate.net Other reported variations include a 7-bp deletion in exon 2, single nucleotide polymorphisms (SNPs), and insertions, all leading to the fragrant phenotype. brill.com

Key Genes in the 2-Acetyl-1-pyrroline Biosynthesis Pathway:

GeneEncoded EnzymeFunction in PathwayEffect of Mutation/Downregulation
BADH2 (fgr) Betaine Aldehyde Dehydrogenase 2Converts GABald to GABA, preventing 1-pyrroline formation. nih.govfrontiersin.orgIncreases 2-AP. Loss-of-function prevents GABald conversion, leading to its accumulation and subsequent conversion to 2-AP. brill.comresearchgate.net
P5CS Pyrroline-5-carboxylate SynthetaseCatalyzes the conversion of glutamate (B1630785) to pyrroline-5-carboxylate (P5C), a precursor of proline and 1-pyrroline. frontiersin.orgmdpi.comIncreases 2-AP. Upregulation can lead to a larger pool of precursors for 2-AP synthesis. researchgate.netwu.ac.th
OAT Ornithine AminotransferaseConverts ornithine to P5C. frontiersin.orgIncreases 2-AP. Provides an alternative route to the precursor P5C. frontiersin.org
PRODH Proline DehydrogenaseConverts proline into P5C. frontiersin.orgresearchgate.netIncreases 2-AP. Mobilizes proline reserves into the 2-AP precursor pool. frontiersin.org
DAO Diamine OxidaseConverts putrescine (derived from ornithine) into GABald. frontiersin.orgIncreases 2-AP. Directly produces GABald, which can then form 1-pyrroline when BADH2 is non-functional. frontiersin.org

Functional Genomics Approaches in Modulating 2-Acetyl-1-pyrroline Content

Functional genomics provides powerful tools to understand and manipulate the genetic elements controlling 2-AP production. These approaches range from analyzing gene expression patterns to precisely editing the genome to enhance fragrance.

The expression level of BADH2 is the primary regulatory checkpoint for 2-AP accumulation. In non-fragrant rice, the gene is actively transcribed, producing the functional enzyme that suppresses 2-AP synthesis. nih.govfrontiersin.org Conversely, in fragrant varieties, mutations typically lead to the production of non-functional transcripts or truncated proteins, which permits the biosynthesis of 2-AP. brill.comnih.gov The Badh2 gene is expressed in most plant tissues, including leaves and stems, but not in the roots. nih.gov

Gene expression within the 2-AP pathway is also influenced by environmental factors. For instance, studies have demonstrated that drought conditions can alter the transcript levels of several pathway genes. frontiersin.org Drought stress has been shown to decrease the expression of PRODH, DAO4, and DAO5 while increasing DAO1 expression, creating a net effect of increased 2-AP content. frontiersin.org Light quality is another regulatory factor; seedlings exposed to red and blue light show significantly upregulated expression of P5CS and 1Δ-pyrroline genes compared to those under white light. wu.ac.thresearchgate.net Furthermore, a negative correlation has been observed between the expression of OsP5CS and BADH2 in some rice varieties that produce high levels of 2-AP. researchgate.net

Modern gene-editing technologies have been instrumental in artificially inducing fragrance in non-aromatic rice varieties by targeting and inactivating the OsBADH2 gene. acs.org These tools offer a precise method for creating new fragrant germplasm.

RNA interference (RNAi): Early studies utilized RNAi to disrupt the transcription of the BADH2 gene (also referred to as Os2AP). This targeted gene silencing resulted in elevated levels of 2-AP in the engineered plants. google.com

Transcription Activator-Like Effector Nucleases (TALENs): TALENs have been successfully engineered to create targeted mutations in the OsBADH2 gene. genetics.ac.cn This approach has generated stable, heritable mutations that increase 2-AP content from negligible amounts to levels comparable to those found in traditional fragrant varieties. genetics.ac.cnnih.gov Researchers were able to recover transgene-free mutant plants in subsequent generations through genetic segregation. genetics.ac.cn

CRISPR-Cas9: The CRISPR-Cas9 system has become a widely adopted and efficient tool for creating fragrant rice. nih.gov Scientists have applied this technology to introduce targeted mutations in various exons of the OsBADH2 gene in both japonica and indica non-fragrant rice backgrounds. researchgate.netmdpi.com These edits successfully knocked out the gene's function, leading to a significant increase in 2-AP accumulation and the creation of novel fragrant lines. researchgate.netmdpi.com

Research Findings on Gene Editing for Fragrance Induction:

TechnologyTarget GeneRice Variety BackgroundKey FindingReference
TALENs OsBADH2Non-fragrant riceIncreased 2-AP content from 0 to 0.35–0.75 mg/kg, similar to a fragrant control variety. genetics.ac.cnnih.gov
CRISPR-Cas9 OsBADH2Zhonghua 11 (indica)Successfully developed fragrant rice by disrupting Badh2. nih.gov
CRISPR-Cas9 OsBADH2Xiushui 134 (japonica)Significantly increased 2-AP content in edited materials by targeting exons 2 and 7. mdpi.com

Gene Expression Analysis and Regulation

Transcriptomic and Metabolomic Profiling in Relation to 2-Acetyl-1-pyrroline Biosynthesis

Integrating transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) provides a holistic view of the molecular events underlying 2-AP biosynthesis. mdpi.com

Transcriptome analysis comparing fragrant and non-fragrant rice at various developmental stages has identified thousands of differentially expressed genes (DEGs). mdpi.comnih.gov These analyses often reveal that metabolic pathways, such as "amino sugar and nucleotide sugar metabolism," are significantly enriched, indicating broad metabolic shifts associated with fragrance. nih.gov

Metabolomic studies confirm the significant upregulation of 2-AP in fragrant cultivars and can identify other metabolites that are highly correlated with its presence. mdpi.comnih.gov For example, compounds like ethanone, 1-(1H-pyrrol-2-yl)-, 1H-pyrrole, and pyrrole (B145914) have been found to have a strong positive correlation with 2-AP levels, suggesting their involvement in related aromatic pathways. nih.govnih.gov

By combining these "-omics" approaches, researchers can link the expression of specific genes to the abundance of certain metabolites. In vegetable soybeans, this integrated analysis revealed that 2-AP accumulation was primarily driven by the P5C pathway and identified P5CS, PRODH, and other related genes as being critical. mdpi.com Furthermore, advanced computational methods like Weighted Gene Co-expression Network Analysis (WGCNA) can identify modules of co-regulated genes that are strongly associated with aroma-related metabolites, helping to unravel the complex regulatory networks. nih.govnih.gov

Post-Transcriptional and Translational Regulation

The regulation of 2-AP biosynthesis extends beyond simple gene transcription. Post-transcriptional and translational control mechanisms add further layers of complexity.

Alternative splicing (AS) is a key post-transcriptional mechanism that can produce multiple distinct mRNA molecules from a single gene, thereby increasing proteomic diversity. frontiersin.org Research has shown that AS plays a role in regulating the 2-AP biosynthesis pathway. nih.gov In a study investigating the effects of zinc on fragrant rice, hundreds of significant alternative splicing events were detected in genes related to 2-AP synthesis. frontiersin.orgnih.gov The frequency and type of these splicing events were found to be dependent on both the rice cultivar and the zinc dosage, highlighting a dynamic regulatory landscape. frontiersin.orgnih.gov Notably, the set of genes regulated by alternative splicing showed little overlap with genes that were differentially expressed, indicating that AS is a distinct and important regulatory layer. frontiersin.org

At the translational level, the ultimate control lies in the production of a functional BADH2 protein. nih.gov The various mutations found in the badh2 gene in fragrant rice often introduce premature stop codons or cause frameshifts. This leads to the translation of a truncated and non-functional protein, which is unable to inhibit 2-AP synthesis. brill.comresearchgate.net In silico analyses have further corroborated that post-transcriptional and post-translational events are critical regulatory points in the broader 2-AP biosynthesis network. researchgate.net

Occurrence and Environmental Influences on 2 Acetyl 2 Pyrroline Content

Distribution of 2-Acetyl-2-pyrroline in Biotic Matrices

Presence in Plant Species

2-Acetyl-1-pyrroline (B57270) is a naturally occurring compound found in a variety of plant species. uq.edu.au It is notably recognized as the principal aroma compound in scented rice varieties like Basmati. uq.edu.au However, its presence extends beyond rice to other plants such as aromatic vegetable soybean (Glycine max L.). uq.edu.au Research has also identified 2-AP in the flowers of Bassia latifolia, specifically in the fleshy corolla of mature flowers. nih.gov The compound has been detected in all aboveground tissues of aromatic rice plants. researchgate.netmdpi.com The distribution within the rice plant is not uniform; for instance, at maturity, the concentration of 2-AP is highest in the ear axes, followed by the flag leaves, and then the grains. researchgate.net Tracer experiments have confirmed that in aromatic rice, proline serves as the nitrogen precursor for the biosynthesis of 2-AP. nih.gov

Microbial Production by Fungi and Bacteria

A diverse range of microorganisms, including various fungi and bacteria, are capable of producing 2-Acetyl-1-pyrroline. uq.edu.auresearchgate.netnih.gov Among fungi, strains such as Acremonium nigricans, Aspergillus awamori, and Aspergillus oryzae have been identified as producers of 2-AP. researchgate.net For example, A. nigricans and A. awamori were found to produce approximately 2.08 mg/l and 1.11 mg/l of 2-AP in culture liquid, respectively. researchgate.net Fungi isolated from the rhizosphere of aromatic rice have also been shown to synthesize this compound. nih.gov

In the bacterial kingdom, Bacillus cereus was one of the first microorganisms reported to produce 2-AP. uq.edu.auresearchgate.net Other bacteria, including Lactobacillus hilgardii, Lactobacillus brevis, and various rhizobacterial isolates, have also been identified as 2-AP producers. researchgate.netijsrp.org Studies on Bacillus cereus have indicated that the biosynthesis of 2-AP involves the acylation of 1-pyrroline (B1209420), which is a metabolic breakdown product of proline and ornithine. uq.edu.au Research with rhizobacterial isolates has shown that supplementing the growth medium with precursors like proline, ornithine, and putrescine can significantly increase the production of 2-AP. ijsrp.org For instance, Acinetobacter bahayai demonstrated a notable increase in 2-AP concentration when the medium was supplemented with these precursors. ijsrp.org

Impact of Environmental Factors on this compound Accumulation

The accumulation of 2-Acetyl-1-pyrroline in plants is significantly influenced by various environmental factors. researchgate.netacs.orgresearchgate.net Abiotic stresses such as drought, salinity, temperature, and light conditions have been shown to modulate the biosynthesis and concentration of this important aroma compound. acs.orgresearchgate.net

Drought and Water Regime Effects

Drought stress and different water management practices have a notable impact on the concentration of 2-AP in fragrant rice. nih.govaloki.hu Studies have consistently shown that water stress can lead to an increase in 2-AP content in both the leaves and grains of rice plants. cropj.com For example, one study reported that water stress during the grain filling period resulted in an average of 22% higher 2-AP content in the grain compared to control groups. cropj.com Another study found that drought stress at the flowering stage significantly enhanced the 2-AP content in grains of two different fragrant rice cultivars, with increases of 298.84% and 20.52% for Guixiangzhan and Yuxiangyouzhan, respectively. aloki.hu

Salinity Stress Responses

Salinity stress is another environmental factor that has been demonstrated to increase the accumulation of 2-Acetyl-1-pyrroline in aromatic rice. uq.edu.auresearchgate.netricesci.org When aromatic rice plants are subjected to salt stress, the concentration of 2-AP in their tissues, including leaves and grains, tends to increase. researchgate.netresearchgate.net For instance, treating two aromatic rice cultivars, Ambemohar-157 and Basmati-370, with 100 mM salt solution led to a 2.2-fold and 1.8-fold increase in 2-AP content in the leaves, respectively. nih.gov This enhancement at the vegetative stage was also found to contribute to a higher accumulation of 2-AP in the mature grains. nih.gov

Interactive Data Table: Effect of Salinity on 2-AP Content in Aromatic Rice

Temperature and Light Influence

Temperature and light intensity are crucial environmental factors that affect the biosynthesis of 2-Acetyl-1-pyrroline. acs.orgplos.org Research indicates that lower temperatures can lead to higher concentrations of 2-AP. cropj.com In a study comparing rice grown in a greenhouse at higher temperatures versus in the open air at lower temperatures, the 2-AP content was found to be higher in the plants grown in the cooler, open-air conditions. cropj.com

Similarly, light intensity plays a significant role. Shading or reduced light intensity during the grain-filling period has been shown to cause a significant increase in the 2-AP content in rice grains. plos.orgnih.gov One study reported that shading reduced the yield by 8.74% but increased the 2-AP content by 24.37%. nih.gov The mechanism for this involves an increase in the precursors proline, γ-aminobutyric acid (GABA), and pyrroline-5-carboxylic acid (P5C) under low light conditions. nih.gov Furthermore, the wavelength of light can also influence the expression of genes involved in the 2-AP biosynthetic pathway. wu.ac.th

Influence of Agro-management Practices and Nutritional Factors

The application of both macronutrients and micronutrients has been shown to directly impact the production of 2-AP in fragrant rice. acs.orgnih.gov

Nitrogen (N) is a key macronutrient that influences 2-AP levels. thescipub.comthescipub.com Studies have shown a positive correlation between nitrogen application and the concentration of 2-AP in rice grains. thescipub.comthescipub.comresearchgate.net Applying nitrogen fertilizer, particularly at the booting stage, can increase the content of proline, a precursor to 2-AP, thereby enhancing the aroma of the rice. researchgate.netnih.gov For instance, in a study with Pathum Thani 1 (PTT1) and RD22 rice varieties, increasing nitrogen rates led to higher grain N concentration and, consequently, a higher 2-AP concentration. thescipub.comthescipub.com Different forms of nitrogen fertilizer can also have varying effects. Ammonium bicarbonate (NH4HCO3) was found to significantly increase 2-AP content in several rice varieties compared to other nitrogen sources like potassium nitrate (B79036) (KNO3), urea (B33335) (H2NCONH2), and sodium nitrate (NaNO3). nih.gov

Micronutrients also play a significant role in 2-AP biosynthesis. frontiersin.org Foliar application of zinc (Zn) has been reported to enhance 2-AP production. frontiersin.orgnih.gov Studies indicate that zinc application can increase the content of proline and the activity of proline dehydrogenase, an enzyme involved in the 2-AP synthesis pathway. frontiersin.orgccsenet.org Manganese (Mn) application has also been shown to have a positive effect on 2-AP content. aloki.hu Other micronutrients like boron (B), copper (Cu), and selenium (Se) have been found to increase 2-AP levels in both leaves and grains of aromatic rice. ccsenet.orgresearchgate.net One study demonstrated that boron application more than doubled the 2-AP content in the leaves at the heading stage. ccsenet.orgresearchgate.net The application of silicon has also been noted to modulate 2-AP levels. scirp.org

Here is an interactive data table summarizing the effects of different nutrient applications on 2-AP content:

Table 1: Effect of Macronutrient and Micronutrient Application on 2-Acetyl-1-pyrroline (2-AP) Content in Aromatic Rice
NutrientForm/Application MethodRice Variety/PartKey FindingsReference(s)
Nitrogen (N) Increasing fertilizer ratesGrains of PTT1 and RD22Increased grain N and 2-AP concentration. thescipub.comthescipub.com
Nitrogen (N) Ammonium bicarbonate (NH4HCO3)Grains of B-385, YJY, XYXZ, DHXSignificantly increased 2-AP content compared to other N sources. nih.gov
Nitrogen (N) Application at booting stageEar axes and flag leavesMaintained higher proline and 2-AP contents. researchgate.net
Zinc (Zn) Foliar application at heading stageGrains of various genotypesEnhances 2-AP biosynthesis. frontiersin.org
Zinc (Zn) In vitro applicationDetached fragrant rice paniclesIncreased 2-AP content due to increased proline and proline dehydrogenase activity. frontiersin.orgccsenet.org
Manganese (Mn) Fertilizer applicationRice grainsPositive effect on 2-AP content. aloki.hu
Boron (B) Soil applicationLeaves at heading stageMore than two-fold increase in 2-AP content. ccsenet.orgresearchgate.net
Copper (Cu) Soil applicationLeaves and grainsHeightened 2-AP content. ccsenet.orgresearchgate.net
Selenium (Se) Soil applicationLeaves and grainsHeightened 2-AP content. ccsenet.orgresearchgate.net
Silicon (Si) FertilizationRiceModulates level of 2-AP. scirp.org

Various cultivation practices and environmental conditions significantly influence the accumulation of 2-AP. acs.org

Soil Properties and Farming Systems: Soil type and farming practices have a notable impact. scirp.orgresearchgate.netiwmi.org Organic rice farming systems, which typically have higher soil organic matter, total nitrogen, and microbial populations, have been shown to produce rice with significantly higher 2-AP content compared to conventional farming systems. researchgate.netiwmi.org For instance, in one study, the 2-AP content in rice from organic farms was approximately 3.5 times higher than in rice from conventional farms. researchgate.netiwmi.org Soil texture also plays a role; rice grown in clay loam soil has been observed to have a higher 2-AP concentration than that grown in sandy loam soil. scirp.org Conversely, another study found that plants in sandy soil had higher 2-AP content in various parts during the ripening stage compared to those in clay soil. ccsenet.orgresearchgate.net

Tillage and Crop Rotation: Tillage patterns and crop rotation systems can affect 2-AP biosynthesis. mdpi.com A rice-potato rotation system was found to increase the levels of 2-AP precursors like Δ1-pyrroline, Δ1-pyrroline-5-carboxylic acid, and proline, leading to higher 2-AP accumulation compared to a rice-winter fallow system. mdpi.com

Irrigation and Soil Moisture: Water management is another critical factor. frontiersin.orgnih.gov Moderate drought stress or lower soil moisture levels have been shown to increase 2-AP content. researchgate.netfrontiersin.orgnih.gov One study found that reducing soil moisture content from 50% to 20% significantly increased the 2-AP content in fragrant rice. frontiersin.orgnih.gov Intermittent irrigation, particularly during the grain filling and ripening period, can also improve the aroma of fragrant rice. researchgate.net However, the response can be complex, as alternate wetting and drying treatments have also been shown to increase 2-AP, but through different metabolic pathways depending on the watering phase. frontiersin.orgnih.gov

Table 2: Influence of Cultivation Practices on 2-Acetyl-1-pyrroline (2-AP) Content

Cultivation Practice/ConditionSpecificsKey Findings on 2-AP ContentReference(s)
Farming System Organic vs. ConventionalOrganic farming resulted in ~3.5 times higher 2-AP content. researchgate.netiwmi.org
Soil Texture Clay Loam vs. Sandy LoamHigher 2-AP in clay loam for some cultivars. scirp.org
Soil Texture Sandy vs. ClayHigher 2-AP in sandy soil during ripening. ccsenet.orgresearchgate.net
Crop Rotation Rice-Potato Rotation vs. Rice-Winter FallowRice-potato rotation increased precursors and 2-AP accumulation. mdpi.com
Soil Moisture Reduced soil moisture (20-40% vs. 50%)Significantly increased 2-AP content. frontiersin.orgnih.gov
Irrigation Intermittent irrigation during grain fillingImproved aroma in fragrant rice. researchgate.net

The direct application of 2-AP precursors and plant growth regulators is a targeted approach to enhance the aroma of fragrant rice. acs.orgnih.gov

Precursor Application: Proline is a well-established precursor for 2-AP biosynthesis. researchgate.nettandfonline.com Foliar application of proline has been shown to significantly increase the 2-AP content in fragrant rice grains. researchgate.nettandfonline.comnih.gov This is achieved by increasing the availability of proline and enhancing the activity of enzymes like proline dehydrogenase, which are involved in its conversion to 2-AP. researchgate.net Exogenous application of other precursors like α-ketoglutaric acid has also been found to improve 2-AP content. tandfonline.com

Growth Regulator Application: Plant growth regulators can also modulate 2-AP synthesis. acs.org Exogenous application of abscisic acid (ABA) has been found to significantly boost 2-AP content by enhancing the levels of its precursors and the activities of enzymes involved in its biosynthesis. nih.gov Similarly, the application of methylglyoxal (B44143) (MG) at an optimal concentration (1 mmol·L–1) increased grain 2-AP content, while higher concentrations had an inhibitory effect. x-mol.net Procyanidins, when applied exogenously, have also been shown to increase 2-AP content by promoting proline biosynthesis. researchgate.net A mixture containing gibberellic acid along with micronutrients also resulted in increased 2-AP levels. aloki.hu

Table 3: Effects of Exogenous Application of Precursors and Growth Regulators on 2-Acetyl-1-pyrroline (2-AP) Content

Substance AppliedApplication Method/ConcentrationKey Findings on 2-AP BiosynthesisReference(s)
Proline Foliar spray (0.10 - 0.50 g L-1)Significantly increased grain 2-AP content and related precursors. researchgate.nettandfonline.com
α-Ketoglutaric acid Exogenous applicationImproved grain 2-AP content. tandfonline.com
Abscisic Acid (ABA) Exogenous applicationSignificantly boosted 2-AP content by 20.7% by enhancing precursors and enzyme activities. nih.gov
Methylglyoxal (MG) 1 mmol·L–1 applicationIncreased grain 2-AP content and related precursors/enzymes. x-mol.net
Procyanidins Foliar spray (1.00 - 2.00 g L⁻¹)Increased 2-AP content by 16.67% and 37.68% respectively by improving proline biosynthesis. researchgate.net
Gibberellic Acid Mixed with micronutrientsIncreased 2-AP content in grains. aloki.hu

Analytical Methodologies for 2 Acetyl 2 Pyrroline Quantification and Detection

Sample Preparation and Extraction Techniques

The initial and critical step in the analysis of 2-AP involves its extraction from the sample matrix. The choice of extraction method significantly impacts the recovery and subsequent quantification of the compound.

Static Headspace Extraction

Static headspace (SHS) analysis is a rapid and solvent-free technique for the extraction of volatile compounds like 2-AP. s4science.at This method involves placing the sample in a sealed vial and heating it to allow the volatile compounds to partition into the headspace gas. nih.gov An aliquot of this gas is then directly injected into a gas chromatograph for analysis. nih.gov

The efficiency of SHS extraction is influenced by several factors, including sample amount, equilibration temperature, and time. nih.govthaiscience.info Optimized conditions are essential to achieve high recovery and sensitivity. thaiscience.info For instance, a study on fragrant rice found that using a 1-gram sample provided a 51% recovery of 2-AP. nih.govthaiscience.info Another study determined that an incubation temperature of 60°C for 15 minutes was optimal for extracting 2-AP from raw rice samples. mdpi.com Automated SHS systems coupled with gas chromatography offer a rapid and efficient means for analyzing a large number of samples without extensive sample preparation. s4science.atnih.gov

Table 1: Optimized a Conditions for Static Headspace Extraction of 2-AP in Rice

ParameterOptimized ValueReference
Sample Amount1 g nih.govthaiscience.info
Incubation Temperature60 °C mdpi.com
Incubation Time15 min mdpi.com
Recovery51% nih.govthaiscience.info

Steam Distillation and Solvent Extraction

Traditional methods for 2-AP extraction include steam distillation-solvent extraction (SDE). uq.edu.au The Likens-Nickerson SDE apparatus has been historically used to extract volatile components from large sample sizes, such as 500 grams of rice. acs.orgjircas.go.jp This technique involves the simultaneous distillation of the sample with steam and extraction of the volatile compounds into an organic solvent. acs.orggoogle.com

Another approach is indirect steam distillation under reduced pressure and controlled temperature, which helps to prevent cooking the sample and altering the volatile profile. nih.gov Following distillation, solvent extraction is employed to concentrate the 2-AP. Dichloromethane (DCM) is a commonly used solvent for this purpose. mdpi.com While effective, these methods can be time-consuming and may not be suitable for analyzing a large number of samples. s4science.at

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a widely used, solvent-free technique for the extraction and concentration of trace volatile compounds from a sample's headspace (HS-SPME). researchgate.net It utilizes a fused-silica fiber coated with a stationary phase to adsorb the analytes. researchgate.net The choice of fiber coating is critical for the selective and efficient extraction of 2-AP. researchgate.net

Several fiber types have been investigated for 2-AP analysis, with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) being identified as highly effective. mdpi.comresearchgate.net Optimization of extraction parameters such as temperature, time, and sample moisture is crucial for maximizing the recovery of 2-AP. researchgate.net For instance, one study found that an extraction temperature of 80°C with the addition of 100 µL of water to a 0.75 g rice sample was optimal. researchgate.netnih.gov Another study identified an incubation temperature of 60°C for 15 minutes as the best condition. mdpi.comnih.gov

HS-SPME is particularly advantageous for analyzing small sample quantities, even down to a single rice kernel, making it a valuable tool for breeding programs. acs.org

Table 2: Comparison of SPME Fiber Coatings for 2-AP Analysis

Fiber CoatingDescriptionReference
DVB/CAR/PDMSDivinylbenzene/Carboxen/Polydimethylsiloxane mdpi.comresearchgate.net
CW/DVBCarbowax/Divinylbenzene researchgate.net
PAPolyacrylate researchgate.net
PDMSPolydimethylsiloxane researchgate.net

Cold-Fiber SPME and Other Advanced Methods

Cold-fiber SPME (CF-SPME) is an advanced variation of the SPME technique. It has been utilized in the determination of the flavor profile in fragrant rice samples, offering another tool for the analysis of volatile compounds like 2-AP. mdpi.com Headspace sorptive extraction (HSSE) has also been shown to be an effective method for 2-AP analysis in rice. uq.edu.au

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate 2-AP from other volatile compounds in the extract before its detection and quantification.

Gas Chromatography (GC) Coupled Systems

Gas chromatography (GC) is the cornerstone for the separation and analysis of 2-AP. mdpi.com Various GC systems coupled with different detectors are used to achieve the desired sensitivity and selectivity.

Commonly used detectors include:

Flame Ionization Detector (FID): FID is a universal detector that responds to most organic compounds. uq.edu.au It has been used for the quantification of 2-AP, often in conjunction with a selective capillary column to enhance separation. nih.gov

Nitrogen-Phosphorus Detector (NPD): NPD is highly selective for nitrogen- and phosphorus-containing compounds. mdpi.com Given that 2-AP is a nitrogen-containing heterocyclic compound, NPD offers higher sensitivity and selectivity compared to FID, resulting in less complex chromatograms and improved detection limits. thaiscience.info

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of 2-AP. uq.edu.aumdpi.com The mass spectrometer provides structural information, confirming the identity of the compound based on its mass spectrum. uq.edu.au Selected Ion Monitoring (SIM) mode in GC-MS can significantly enhance sensitivity for quantifying trace amounts of 2-AP. jircas.go.jp

Tandem Mass Spectrometry (MS/MS): For even greater specificity and sensitivity, GC-tandem mass spectrometry (GC-MS/MS) can be employed. nih.govnih.gov This technique minimizes interferences from the sample matrix, allowing for the reliable quantification of 2-AP even at very low concentrations. nih.govnih.gov

Two-Dimensional Gas Chromatography (GC×GC): GC×GC provides a higher separation power by subjecting the sample to two different chromatographic columns. mdpi.com This advanced technique is valuable for analyzing complex volatile profiles and confirming the presence of 2-AP in various rice samples. mdpi.commdpi.com

The choice of the GC column is also critical for achieving good separation. Capillary columns, such as those with a DB-WAX or Rtx-5 stationary phase, are frequently used for 2-AP analysis. nih.govscirp.org

Table 3: GC Systems and Detectors for 2-AP Analysis

GC SystemDetectorKey AdvantagesReferences
GCFIDUniversal detector uq.edu.aunih.gov
GCNPDHigh selectivity and sensitivity for nitrogen compounds thaiscience.infomdpi.com
GC-MSMSConfirmatory identification and quantification uq.edu.aujircas.go.jpmdpi.com
GC-MS/MSMS/MSHigh specificity and sensitivity, reduced interference nih.govnih.gov
GC×GCTOF-MSHigh separation power for complex samples mdpi.commdpi.com

Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) offers enhanced separation capabilities for complex volatile mixtures, making it a powerful tool for analyzing 2-AP. researchgate.net This technique utilizes two columns with different stationary phases, providing significantly higher resolution than conventional single-column GC. researchgate.net All analytes from the first column are transferred to the second, ensuring a comprehensive analysis. researchgate.net

GC × GC coupled with time-of-flight mass spectrometry (GC × GC-TOF-MS) has been employed for the targeted analysis of 2-AP in food products like wheat and gluten-free bread. mdpi.com This powerful combination allows for unambiguous identification and high selectivity. mdpi.com While GC × GC is adept at separating co-eluting compounds in complex samples, quantification is often achieved using a flame ionization detector (FID). researchgate.net The high resolving power of GC × GC provides a more complete profile of the compounds present, facilitating easier detection and quantification of individual components like 2-AP. researchgate.net

Detection and Quantification Methods

Several detection methods can be coupled with gas chromatography for the analysis of 2-Acetyl-2-pyrroline. The choice of detector often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Mass spectrometry is a widely used and highly sensitive technique for the detection and identification of 2-AP. mdpi.com When coupled with GC, it provides a robust method for analyzing 2-AP at very low concentrations. mdpi.com

GC-MS: This is a common method for confirming the presence of 2-AP in various food samples. activatedresearch.com It can be used after extraction steps to positively identify the compound. activatedresearch.com

GC × GC-TOF-MS: As mentioned, this technique offers superior separation and identification capabilities, making it suitable for complex matrices. mdpi.com

GC-MS-Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, GC-MS can be operated in SIM mode. cabidigitallibrary.orgresearchgate.net This method involves monitoring specific ions characteristic of 2-AP (e.g., m/z 111) and its isotopically labeled internal standard (e.g., m/z 112 for 2-acetyl-(methyl-13C)-1-pyrroline), leading to more accurate quantification. cabidigitallibrary.orgtandfonline.com

High-Resolution Mass Spectrometry (HR-MS): HR-MS has been used to investigate the degradation of 2-AP, where it helped in identifying the presence of complex polymeric forms of the compound. reading.ac.uk

Tandem Mass Spectrometry (GC-MS/MS): Headspace solid-phase microextraction (HS-SPME) combined with GC-MS/MS is a rapid and sensitive method for quantifying 2-AP, even in single rice kernels. mdpi.comcgiar.orgacs.org This method demonstrates good linearity and low detection limits, making it ideal for screening numerous samples. acs.org

The Flame Ionization Detector (FID) is a non-selective detector commonly used in gas chromatography for the quantification of organic compounds. activatedresearch.com It is often employed for the analysis of 2-AP, particularly when coupled with techniques like static headspace GC (SHS-GC). thaiscience.info

Method validation for SHS-GC-FID has demonstrated a linear calibration range for 2-AP from 20 to 10,000 ng/g of rice sample with a high correlation coefficient (r² > 0.999). thaiscience.info The limit of detection for this system is reported to be 20 ng of 2-AP. thaiscience.info The reproducibility of the method is good, with intraday and interday coefficients of variation being 3.25% and 3.92%, respectively. thaiscience.info A high recovery of 87% for 2-AP has been achieved using a rapid micro-scale solid-phase micro-extraction (SPME) procedure coupled with GC-FID. nih.gov

The Nitrogen-Phosphorus Detector (NPD) is a selective detector that shows high sensitivity towards nitrogen-containing compounds like 2-AP. thaiscience.info This selectivity makes it particularly useful for analyzing 2-AP in complex food matrices where other organic compounds might interfere. thaiscience.info

Static headspace gas chromatography with a nitrogen-phosphorus detector (SHS-GC-NPD) is a rapid and reliable method for determining 2-AP concentrations in samples like rice leaves. cropj.commdpi.comccsenet.org Method validation for SHS-GC-NPD has shown a wide linear calibration range from 5 to 8000 ng of 2-AP/g of rice sample, with a very high correlation coefficient (r² > 0.9998). thaiscience.info The sensitivity of the NPD is superior to the FID for 2-AP, with a lower limit of detection of 5 ng. thaiscience.info The method also demonstrates excellent reproducibility, with intraday and interday coefficients of variation at 1.87% and 2.85%, respectively. thaiscience.info

Isotope Dilution Assay (IDA) is a highly accurate quantification technique that utilizes a stable, isotopically labeled version of the analyte as an internal standard. google.com This method is considered the gold standard for quantifying potent aroma compounds, especially those that are unstable or present at low concentrations. imreblank.ch The use of a stable isotope-labeled analogue of 2-AP, such as a deuterated or ¹³C-labeled version, corrects for analyte loss during sample preparation and analysis, thereby eliminating matrix effects. google.comaxios-research.com

A stable isotope dilution assay involving HS-SPME coupled with GC-tandem mass spectrometry has been developed for the precise quantification of 2-AP in rice. nih.govcirad.fr This method uses a ring-deuterated analog, 2-acetyl-1-d(2)-pyrroline (2AP-d(2)), as the internal standard. nih.gov Quantification is achieved by measuring the isotope ratios using GC-MS. imreblank.ch This approach has also been successfully applied using 2-acetyl-(methyl-¹³C)-1-pyrroline as the internal standard with GC-MS-SIM analysis. cabidigitallibrary.orgtandfonline.com

Nitrogen-Phosphorus Detection (NPD)

Method Validation and Performance Criteria

Validation of analytical methods is essential to ensure their accuracy, precision, and reliability for the intended application. For 2-AP analysis, method validation typically includes assessing linearity, sensitivity (limit of detection and quantification), precision, and recovery.

ParameterGC-FIDGC-NPDGC-MS/MS (SIDA)Colorimetric Method
Linearity (r²) > 0.9997> 0.99980.99890.9934
Linear Range 20 - 10,000 ng/g5 - 8,000 ng/g5.9 - 779 ng5.00 - 60.00 mg/L
LOD 20 ng5 ng0.1 ng/g2.00 mg/L
LOQ 0.30 g of rice0.01 g of rice0.4 ng/g-
Precision (RSD) 3.25% (intraday)1.87% (intraday)11.6% (repeatability)-
Recovery --Nearly complete-
Reference thaiscience.info thaiscience.info nih.govcirad.fr mdpi.com

As shown in the table, methods for 2-AP quantification are validated across several key performance criteria. For instance, a static headspace GC-NPD method demonstrated a limit of detection of 5 ng and a limit of quantitation of 0.01 g of brown rice sample. thaiscience.info A stable isotope dilution assay using HS-SPME-GC-MS/MS reported a limit of detection of 0.1 ng/g and a limit of quantification of 0.4 ng/g of rice, with a repeatability (relative standard deviation) of 11.6%. nih.govcirad.fr A colorimetric method showed a linear range of 5.00–60.00 mg/L with a limit of detection of 2.00 mg/L. mdpi.com The recovery of 2-AP in a spiked beer matrix using a different method ranged from 71% to 97%. nih.gov

Linearity, Sensitivity, and Reproducibility

The performance of analytical methods for 2-AP is often evaluated based on linearity, sensitivity, and reproducibility. Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically expressed by the coefficient of determination (R²). Sensitivity is the measure of how effectively an instrument can detect small amounts of a compound, while reproducibility indicates the consistency of results over repeated measurements.

Several studies have established methods with high linearity for 2-AP quantification. For instance, a method involving dispersive solid-phase extraction and dispersive liquid-liquid microextraction (DSPE-DLLME) coupled with High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) detection demonstrated excellent linearity with an R² value of 0.996. researchgate.net Similarly, static headspace gas chromatography (HS-GC) methods coupled with either a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) have shown strong linearity, with R² values of 0.9997 and 0.9998, respectively. thaiscience.info A novel derivatization strategy using o-phenylenediamine (B120857) followed by HPLC-Tandem Mass Spectrometry (MS/MS) analysis also reported excellent linearity, with a range of 0.79–500 μg/kg. acs.orgnih.gov

Reproducibility is often assessed by the relative standard deviation (RSD). A stable isotope dilution assay (SIDA) using headspace solid-phase microextraction (HS-SPME) combined with Gas Chromatography-Positive Chemical Ionization-Ion Trap-Tandem Mass Spectrometry (GC-PCI-IT-MS-MS) showed a repeatability (n=10) with an RSD of 11.6%. nih.gov For HS-GC-FID and HS-GC-NPD systems, the intraday and interday coefficients of variation were found to be 3.25% and 3.92%, and 1.87% and 2.85%, respectively. thaiscience.info Another method involving ultrasound-assisted solvent extraction (UASE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) reported good repeatability (2.8%) and reproducibility (7.6%). researchgate.net

Table 1: Linearity and Reproducibility of Various Analytical Methods for this compound

Analytical Method Linearity (R²) Linearity Range Reproducibility (RSD) Reference
DSPE-DLLME-HPLC-UV 0.996 Not Specified Not Specified researchgate.net
HS-GC-FID 0.9997 20–10,000 ng/g 3.25% (intraday), 3.92% (interday) thaiscience.info
HS-GC-NPD 0.9998 5–8,000 ng/g 1.87% (intraday), 2.85% (interday) thaiscience.info
Derivatization-HPLC-MS/MS Not Specified 0.79–500 μg/kg 7% (precision), 14% (repeatability) acs.orgnih.gov
SIDA-HS-SPME-GC-PCI-IT-MS-MS 0.9989 5.9–779 ng 11.6% nih.gov
UASE-UPLC-MS/MS Not Specified Not Specified 2.8% (repeatability), 7.6% (reproducibility) researchgate.net
HS-GC-TOF MS 0.9998 1–150 ng/g Not Specified researchgate.netslideshare.net
HS-SPME-GC-TOF MS 0.9997 1–150 ng/g Not Specified researchgate.netslideshare.net
HS Trap-GC/NPD 0.9924 0.10 - 10.00 µg/g 2.25% (intraday), 4.60% (interday) s4science.at

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are essential for analyzing trace amounts of 2-AP in various matrices.

Different analytical techniques offer varying levels of sensitivity. A DSPE-DLLME method coupled with HPLC-UV analysis reported an LOD of 1.77 μg/kg and an LOQ of 5.33 μg/kg for 2-AP in shrimp. researchgate.net For fragrant rice analysis, HS-GC-FID demonstrated an LOD of 20 ng, while the more selective HS-GC-NPD system had a lower LOD of 5 ng. thaiscience.info The corresponding LOQs for these systems were 0.30 g and 0.01 g of brown rice sample, respectively. thaiscience.info

A highly sensitive method employing a novel derivatization step followed by HPLC-MS/MS analysis achieved an LOD of 0.26 μg/kg and an LOQ of 0.79 μg/kg in a rice matrix. acs.orgnih.gov Furthermore, a stable isotope dilution assay involving HS-SPME-GC-PCI-IT-MS-MS pushed the detection limits even lower, with an LOD of 0.1 ng/g and an LOQ of 0.4 ng/g in rice. nih.gov Headspace-gas chromatography-time-of-flight mass spectrometry (HS-GC-TOF MS) and headspace-solid phase micro-extraction-gas chromatography-time-of-flight mass spectrometry (HS-SPME-GC-TOF MS) methods have also been developed, with the latter achieving an LOD of 0.46 ng/g and an LOQ of 1.50 ng/g, which could be further reduced to 0.02 ng/g (LOD) and 0.06 ng/g (LOQ) in splitless mode. researchgate.netslideshare.net

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Matrix Reference
DSPE-DLLME-HPLC-UV 1.77 μg/kg 5.33 μg/kg Shrimp researchgate.net
HS-GC-FID 20 ng 0.30 g of sample Rice thaiscience.info
HS-GC-NPD 5 ng 0.01 g of sample Rice thaiscience.info
Derivatization-HPLC-MS/MS 0.26 μg/kg 0.79 μg/kg Rice acs.orgnih.gov
SIDA-HS-SPME-GC-PCI-IT-MS-MS 0.1 ng/g 0.4 ng/g Rice nih.gov
UASE-UPLC-MS/MS 0.3 μg/kg Not Specified Rice researchgate.net
HS-GC-TOF MS 0.68 ng/g 2.27 ng/g Rice researchgate.netslideshare.net
HS-SPME-GC-TOF MS (Split mode) 0.46 ng/g 1.50 ng/g Rice researchgate.netslideshare.net
HS-SPME-GC-TOF MS (Splitless mode) 0.02 ng/g 0.06 ng/g Rice researchgate.netslideshare.net
HS Trap-GC/NPD 0.10 µg 0.0500 g of sample Rice s4science.at
Colorimetric Method 2.00 mg/L Not Specified Synthetic Solution mdpi.comnih.gov

Emerging Analytical Approaches (e.g., Colorimetric Methods)

While chromatographic methods are standard for 2-AP analysis, they can be time-consuming and require sophisticated instrumentation. mdpi.com This has spurred the development of emerging analytical approaches, such as colorimetric methods, which offer a more straightforward and cost-effective alternative.

A novel colorimetric method has been developed for the determination of 2-AP using chromium hexacarbonyl as a reagent. mdpi.comnih.gov In this method, the reaction between synthetic 2-AP and the chromium hexacarbonyl solution under light produces a green-colored product with a maximum absorption at 623 nm. mdpi.comnih.gov The loss of 2-AP following the addition of the reagent was confirmed by GC-MS. mdpi.comnih.gov This method demonstrated linearity in the concentration range of 5.00–60.00 mg/L with a correlation coefficient (r²) of 0.9934. mdpi.com The limit of detection for this colorimetric assay was found to be 2.00 mg/L. mdpi.comnih.gov A comparative analysis showed that this method could distinguish between fragrant and non-fragrant rice extracts, as no color change was observed with the non-fragrant samples. mdpi.comnih.gov The results obtained were consistent with those from the more traditional automated static headspace gas chromatography with nitrogen-phosphorus detection (SHS-GC–NPD). mdpi.comnih.gov

Another approach involved the use of 2,4-dinitrophenyl hydrazine, which reacts with the ketone group in 2-AP to form a colored hydrazone derivative, suggesting its potential for colorimetric detection. researchgate.net These emerging methods hold promise for rapid and facile screening of 2-AP content in various samples.

Chemical Synthesis and Derivatization Strategies for 2 Acetyl 2 Pyrroline

Classical Laboratory Synthesis Routes

Oxidation of Precursors

One of the earliest and most fundamental approaches to synthesizing 2-AP involves the oxidation of suitable precursor molecules. tandfonline.com These precursors typically include 2-(1-hydroxyethyl)pyrrolidine and 2-acetylpyrrolidine (B1595597). tandfonline.com

A later approach, developed by Hofmann and Schieberle in 1998, employed 2-acetylpyrrolidine as the immediate precursor. tandfonline.comgoogle.com In this multi-step synthesis starting from N-tert-butoxycarbonyl (Boc)-protected proline, 2-acetylpyrrolidine is formed and subsequently oxidized to 2-AP. google.comgoogle.com The final oxidation step can occur spontaneously after deprotection and adjustment to a neutral pH. tandfonline.comgoogle.com Similarly, a three-step synthesis starting from L-glutamic acid also culminates in the oxidation of 2-(1-hydroxyethyl)-pyrrolidine with silver carbonate to form the final product. reading.ac.uk

Precursor Oxidizing Agent Starting Material Reported Yield Reference
2-(1-hydroxyethyl)pyrrolidineSilver carbonate on celite2-Acetylpyrrole (B92022)~10% google.comgoogle.comevitachem.com
2-acetylpyrrolidineSpontaneous (air oxidation)N-Boc-L-prolineNot specified in final step tandfonline.comgoogle.com
2-(1-hydroxyethyl)pyrrolidineSilver carbonateL-glutamic acidNot specified reading.ac.uk

Grignard Reactions

Grignard reactions represent a versatile method for forming the acetyl group at the C-2 position of the pyrroline (B1223166) ring. tandfonline.com This approach typically involves the reaction of a 1-pyrroline (B1209420) derivative containing a carboxyl group with a methylmagnesium halide (Grignard reagent). tandfonline.com

A common strategy begins with the conversion of proline to its methyl ester, which is then oxidized to form the intermediate 2-(methoxycarbonyl)-1-pyrroline. google.comgoogle.com This ester is subsequently treated with a Grignard reagent, such as methylmagnesium iodide or bromide, to yield 2-AP. google.com A significant challenge with this method is controlling the reactivity of the Grignard reagent, which can lead to a secondary nucleophilic addition to the desired 2-AP, forming the tertiary alcohol 2-(1-hydroxy-1-methylethyl)-1-pyrroline as a major byproduct. tandfonline.comx-mol.net

To address this issue of over-addition, recent studies have explored modifications to the reaction conditions. An improved method involves adding triethylamine (B128534) (Et3N) and trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) during the Grignard reaction. x-mol.net This optimization was found to effectively suppress the formation of the tertiary alcohol byproduct, leading to more stable and consistent yields of around 50%. x-mol.net

Another route utilizes pyrrolidine (B122466) as the starting material, which is converted in two steps to 2-cyano-1-pyrroline. google.com This nitrile intermediate is then reacted with methylmagnesium bromide or iodide to furnish 2-AP. google.com While effective, a major drawback of this procedure is the use of highly toxic reagents like potassium cyanide and the generation of hydrogen cyanide. google.com

Starting Material Key Intermediate Grignard Reagent Key Challenge/Improvement Reference
Proline / 2-Pyrrolidinone2-(methoxycarbonyl)-1-pyrrolineMeMgI or MeMgBrOver-addition leads to tertiary alcohol byproduct. tandfonline.comgoogle.com
Methyl prolinate2-(methoxycarbonyl)-1-pyrrolineMeMgBrAddition of Et3N/TMSCl suppresses byproduct formation, yielding ~50%. x-mol.net
Pyrrolidine2-cyano-1-pyrrolineMeMgBr or MeMgIUse of highly toxic potassium cyanide. reading.ac.ukgoogle.com

Cyclization of Amino Ketones

The intramolecular cyclization of specific amino ketones provides a direct route to the 2-AP heterocyclic structure. tandfonline.com A notable example is the synthesis involving the spontaneous ring closure of 6-amino-2,3-hexanedione. tandfonline.comgoogle.com

De Kimpe and Keppens developed a method where butane-2,3-dione reacts with isopropylamine (B41738) in the presence of titanium chloride to form a vicinal diimine. google.com This intermediate is further processed to generate 6-amino-2,3-hexanedione, which immediately cyclizes to form 2-AP. google.com A significant limitation of this pathway is the concurrent formation of an isomeric byproduct, 6-methyl-2,3,4,5-tetrahydropyridin-5-one. google.com The structural similarity of this byproduct to 2-AP makes their separation particularly challenging, thus complicating the purification process. google.com Other, more complex methods, such as the intramolecular aza-Wittig cyclization of an azidodicetone precursor, have also been explored but often involve potentially toxic reagents and difficult-to-implement procedures. google.com

Precursor for Cyclization Method Key Challenge Reference
6-amino-2,3-hexanedioneReaction of butane-2,3-dione with isopropylamine, followed by spontaneous cyclizationCo-formation of 6-methyl-2,3,4,5-tetrahydropyridin-5-one, which is difficult to separate from 2-AP. google.com
γ-azido dicarbonylIntramolecular aza-Wittig type cyclizationDifficult to implement; uses potentially toxic reagents. google.com

Enzymatic Hydrolysis Approaches

The high selectivity of enzymes can be harnessed for the synthesis of 2-AP, offering a milder alternative to purely chemical methods. google.comreading.ac.uk This approach often focuses on the final step of the synthesis, where an enzyme catalyzes a transformation that leads to spontaneous cyclization. google.com

A key example is the method developed by Favino et al. (1996), which utilizes immobilized penicillin G acylase (PGA). google.comreading.ac.uk The synthesis begins with cis-3-hexenol or 1-aminohex-4-yne and involves multiple steps to create the substrate 1-[N-(phenylacetyl)amino]-4,5-dioxohexane. reading.ac.ukgoogle.com The crucial step involves the enzymatic hydrolysis of this N-phenylacetyl derivative by PGA. google.com This reaction selectively cleaves the protecting group to release the primary amine, 1-amino-4,5-dioxohexane, which then undergoes spontaneous ring closure to form 2-AP. google.comgoogle.com This chemo-enzymatic route is noteworthy for its high reported yield, reaching up to 80%. reading.ac.uk

Enzyme Substrate Reaction Outcome Reported Yield Reference
Penicillin G acylase (PGA)1-[N-(phenylacetyl)amino]-4,5-dioxohexaneEnzymatic hydrolysis of the N-phenylacetyl groupForms 1-amino-4,5-dioxohexane, which spontaneously cyclizes to 2-AP.80% google.comreading.ac.ukgoogle.com

Synthesis from Proline and Pyrrolidine Derivatives

Proline and its derivatives are among the most common and logical starting materials for the synthesis of 2-AP due to their inherent pyrrolidine ring structure. evitachem.com Many synthetic strategies, including some Grignard and oxidation routes, originate from these precursors. tandfonline.comgoogle.com

Hofmann and Schieberle's four-step synthesis starts with N-tert-butoxycarbonyl (Boc) protected proline. google.comgoogle.com The synthesis proceeds through the formation of a thioester, followed by a Grignard reaction with methylmagnesium bromide to introduce the acetyl group, and finally, deprotection of the amine with trifluoroacetic acid. tandfonline.comgoogle.com The resulting 2-acetylpyrrolidine salt then oxidizes to 2-AP upon neutralization. tandfonline.comgoogle.com

Routes starting from pyrrolidine itself have also been established. One such method involves converting pyrrolidine into tripyrroline, which is then hydrocyanated and oxidized to 2-cyano-1-pyrroline before a final Grignard reaction furnishes 2-AP. reading.ac.ukgoogle.com Another approach, developed by Harrison and Dake, begins with 2-pyrrolidinone. google.comreading.ac.uk This method involves a ring-opening reaction followed by cyclization in an acidic medium. google.com However, it also suffers from the formation of a byproduct that is difficult to separate. google.com A synthesis reported by Fuganti et al. starting from N-Boc-pyrrolidinone gave 2-AP in 20-30% yield but with high purity (98%). reading.ac.uk

Starting Material General Strategy Key Steps Reported Yield Reference
N-Boc-prolineProtection, thioester formation, Grignard reaction, deprotection, oxidationFour stepsNot specified tandfonline.comgoogle.comgoogle.com
PyrrolidineConversion to nitrile, Grignard reactionMulti-step process16-19% researchgate.net
2-PyrrolidinoneRing-opening, cyclization, deprotectionThree steps22% uq.edu.au
N-Boc-pyrrolidinoneReaction with ethylmagnesium bromideThree steps20-30% reading.ac.uk

Challenges in Synthetic Yield and Purity

Despite the variety of synthetic routes developed, the practical synthesis of 2-acetyl-1-pyrroline (B57270) remains a significant challenge. x-mol.net These difficulties stem from the inherent instability of the target molecule and issues related to the efficiency and selectivity of the chemical reactions employed. tandfonline.comtandfonline.com

Purity is another major concern, with many synthetic pathways plagued by the formation of side products that are difficult to separate from 2-AP. google.com

Grignard Reactions : Prone to over-addition of the organometallic reagent, leading to the formation of tertiary alcohols. tandfonline.comx-mol.net

Cyclization of Amino Ketones : Can produce structural isomers, such as 6-methyl-2,3,4,5-tetrahydropyridin-5-one, which have similar physical properties to 2-AP, making purification by standard methods challenging. google.com

Tautomerization : Certain synthetic routes can result in the formation of tautomers that are difficult to separate from the desired product. google.com

Furthermore, several synthetic strategies rely on the use of expensive or hazardous chemicals. The use of costly catalysts like rhodium on alumina, or highly toxic reagents such as selenium dioxide, potassium cyanide, and hydrogen cyanide, raises safety and cost concerns, limiting the practical application of these methods. google.comgoogle.com The combination of these challenges underscores the ongoing need for the development of a simple, efficient, and scalable method for preparing 2-AP. tandfonline.comtandfonline.com

Derivatization Strategies for Enhanced Analysis or Stabilizationresearchgate.net

The inherent instability and high reactivity of 2-acetyl-1-pyrroline (2-AP) present significant challenges for its accurate quantification in various matrices. nih.govacs.orgacs.org Gas chromatographic methods, while numerous, can be hampered by the degradation or discrimination of the compound during sample preparation and analysis. acs.orgacs.orgresearchgate.net To overcome these limitations, several derivatization strategies have been developed. These methods aim to convert 2-AP into a more stable, less volatile, or more easily detectable derivative, thereby improving the precision and reliability of analytical procedures.

A primary strategy involves the reaction of 2-AP with a derivatizing agent to form a stable product suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netuq.edu.au This approach circumvents the issues associated with the volatility and thermal lability of 2-AP during gas chromatography. acs.org

One of the most effective methods is the derivatization of 2-AP with o-phenylenediamine (B120857) (OPD). nih.govacs.orgacs.org This reaction transforms 2-AP into a stable quinoxaline (B1680401) derivative, 2-acetyl-1-pyrroline-quinoxaline (2-APQ), which can be readily analyzed by HPLC-MS/MS. nih.govacs.org The resulting 2-APQ is significantly less volatile than 2-AP, making it unsuitable for headspace analysis but ideal for liquid chromatography. nih.gov This method has been thoroughly validated for food matrices like rice, demonstrating excellent precision, recovery, and low limits of detection and quantification. researchgate.net The reaction is typically carried out in a buffered solution, for example, using a solution of OPD in HEPES buffer. nih.gov

Another derivatization technique employs 3-nitrophenylhydrazine (B1228671) for the quantification of 2-AP and other structurally related odor-active azaheterocycles. nih.gov This method also facilitates analysis by LC-MS/MS and is noted for its speed, making it suitable for high-throughput screening of food products. nih.gov

For histochemical detection, the reactive methyl ketone group of 2-AP can be targeted. The use of 2,4-dinitrophenylhydrazine (B122626) as a reagent results in the formation of a 2,4-dinitrophenylhydrazone derivative, a reaction historically used to detect the compound within scented rice.

A novel colorimetric method has also been developed using chromium hexacarbonyl (Cr(CO)₆) as a reagent. nih.gov The reaction between 2-AP and the chromium hexacarbonyl solution in the presence of light produces a distinct green-colored product, allowing for facile and cost-effective determination of 2-AP content, particularly in fragrant rice. nih.gov The loss of 2-AP following the reaction has been confirmed using GC-MS. nih.gov

The table below summarizes the key derivatization strategies for 2-acetyl-1-pyrroline.

Derivatizing ReagentPurposeResulting DerivativeAnalytical Method
o-Phenylenediamine (OPD)Stabilization, Enhanced Analysis2-Acetyl-1-pyrroline-quinoxaline (2-APQ)HPLC-MS/MS, HPLC-UV nih.govacs.orgnih.gov
3-NitrophenylhydrazineEnhanced Analysis for High-Throughput Screening3-Nitrophenylhydrazone derivativeLC-MS/MS nih.gov
Chromium Hexacarbonyl (Cr(CO)₆)Colorimetric DeterminationGreen-colored productColorimetry, GC-MS nih.gov
2,4-DinitrophenylhydrazineHistochemical Detection2,4-Dinitrophenylhydrazone derivativeHistochemistry

These derivatization techniques provide robust alternatives to direct measurement, enhancing the stability of the analyte and the accuracy of quantification, which is crucial for research in food science, agriculture, and flavor chemistry. researchgate.net

Stability, Degradation, and Preservation Research on 2 Acetyl 1 Pyrroline

The potent aroma compound 2-Acetyl-1-pyrroline (B57270) (2-AP) is notoriously unstable, a characteristic that has limited its commercial application as a flavoring agent. researchgate.netnih.govacs.org Pure 2-AP can degrade rapidly at room temperature, sometimes within minutes, leading to a loss of its desirable popcorn-like aroma. researchgate.net This instability has prompted significant research into its degradation pathways and methods to enhance its preservation in various applications.

Future Directions and Research Gaps in 2 Acetyl 2 Pyrroline Studies

Elucidating Underexplored Biosynthetic and Degradative Pathways

While significant strides have been made in understanding the biosynthesis of 2-acetyl-1-pyrroline (B57270) (2-AP), particularly in fragrant rice, several pathways remain underexplored. The primary recognized pathway involves precursors like proline, ornithine, and glutamate (B1630785), which are converted to Δ1-pyrroline-5-carboxylic acid (P5C). researchgate.netresearchgate.net P5C can then be non-enzymatically converted to 2-AP in the presence of methylglyoxal (B44143) or enzymatically converted to Δ1-pyrroline, a direct precursor to 2-AP. researchgate.netresearchgate.netresearchgate.net The inactivation of the BADH2 gene is crucial, as it prevents the conversion of γ-aminobutyraldehyde (GABald) to GABA, leading to the accumulation of GABald and its subsequent cyclization to Δ1-pyrroline, which then forms 2-AP. researchgate.netuq.edu.au

However, the polyamine degradation pathway's contribution to 2-AP synthesis requires further investigation. nih.gov Enzymes such as ornithine decarboxylase (ODC), diamine oxidase (DAO), and polyamine oxidase (PAO) are key players in this pathway. nih.gov For instance, DAO converts putrescine to GABald, a direct precursor of Δ1-pyrroline. nih.gov Studies in fungal species like Aspergillus niger suggest that spermine (B22157) and spermidine (B129725) can be mobilized into putrescine, which then serves as a nitrogen precursor for 2-AP synthesis. nih.gov Further research is needed to fully understand the regulation and interplay of these enzymes and pathways in different organisms and under various environmental conditions.

Additionally, the degradation of 2-AP is not well understood. The compound's inherent instability is a known challenge, but the specific enzymatic or non-enzymatic processes that lead to its breakdown in biological systems and during food processing are yet to be fully elucidated. acs.orgtandfonline.com Understanding these degradative pathways is critical for developing strategies to preserve the aroma of fragrant rice and other food products.

Advanced Genetic Engineering for Modulating Production

The identification of the badh2 gene as a key negative regulator of 2-AP synthesis has opened the door for genetic engineering approaches to enhance aroma in non-fragrant rice varieties. researchgate.net Modern gene-editing tools like RNA interference (RNAi), TALENs, and CRISPR-Cas9 have been successfully used to create non-functional badh2 genes, leading to the accumulation of 2-AP and converting non-fragrant cultivars into fragrant ones. acs.org Patents have been filed for methods to enhance 2-AP levels in plants and fungi by inhibiting the expression of the 2-AP gene (an apparent misnomer for the BADH2 gene) through techniques like RNA interference. google.com

Future research in this area should focus on more sophisticated genetic strategies. A synergistic approach that targets multiple enzymes in the proline and P5C metabolic pathway could further boost 2-AP production without negatively impacting yield or other important agronomic traits. acs.org For example, combining the knockdown of the endogenous OsP5CR gene (which converts P5C to proline) with the overexpression of enzymes that promote the synthesis of 2-AP precursors could be a promising strategy. acs.org

Furthermore, exploring the role of transcriptional factors in regulating the 2-AP biosynthesis pathway could reveal new targets for genetic manipulation. researchgate.net Identifying and modulating these regulatory elements could provide a more nuanced control over 2-AP levels. The potential for inducing single nucleotide polymorphisms (SNPs) in genes related to the 2-AP biosynthesis pathway through external factors like zinc application also warrants further investigation. nih.gov

Development of Novel and High-Throughput Analytical Techniques

The accurate and efficient quantification of 2-AP is crucial for both research and quality control in the food industry. Traditional methods often rely on gas chromatography (GC) with various detectors, which can be time-consuming, expensive, and require specialized personnel. mdpi.com Moreover, the reactivity and instability of 2-AP can lead to its degradation during sample preparation for GC analysis. acs.orgnih.gov

To address these challenges, novel analytical techniques are being developed. One approach involves derivatization of 2-AP to form a more stable compound that can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For example, derivatization with o-phenylenediamine (B120857) to form a stable quinoxaline (B1680401) has shown excellent precision, recovery, and sensitivity. acs.orgnih.gov Another method utilizes 3-nitrophenylhydrazine (B1228671) for fast derivatization, enabling rapid and high-throughput analysis by UHPLC-MS/MS. nih.govacs.org

Recent advancements also include direct detection methods that avoid tedious derivatization steps. Ultrasound-assisted solvent extraction (UASE) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been shown to be a sensitive and reliable method with high throughput and reduced use of toxic solvents. researchgate.netresearchgate.net Additionally, a novel colorimetric method using chromium hexacarbonyl has been developed for a facile and cost-effective determination of 2-AP, offering an alternative to advanced analytical instruments. mdpi.com

Future research should continue to focus on developing even faster, more sensitive, and more accessible analytical techniques. The development of biosensors or portable electronic noses specifically designed for 2-AP detection could revolutionize on-site quality assessment in the field and throughout the supply chain.

Deeper Understanding of Environmental and Agronomic Interactions

The biosynthesis of 2-AP is significantly influenced by a variety of environmental and agronomic factors. acs.orgmdpi.com Understanding these interactions is key to developing cultivation practices that can enhance and stabilize the aroma of fragrant rice.

Environmental Factors:

Temperature: High temperatures during the ripening stage have been shown to decrease 2-AP concentration in rice grains. tandfonline.com

Salinity: Soil salinity can have a complex effect. While some studies report an increase in 2-AP content under salt stress, excessive salinity can negatively impact both yield and aroma. researchgate.net The application of plant growth-promoting rhizobacteria (PGPR) has shown promise in enhancing 2-AP levels in rice grown under salt stress. mdpi.com

Drought: Water stress during the grain-filling stage can lead to higher 2-AP content in both leaves and grain, although it often comes at the cost of reduced yield. cropj.com Alternate wetting and drying (AWD) irrigation has been shown to increase 2-AP levels by upregulating the expression of genes involved in its biosynthesis. nih.gov

Light: The wavelength of light can influence the expression of genes in the 2-AP biosynthetic pathway. Studies have shown that exposure to red and blue light can significantly increase the expression of key genes compared to white light. researchgate.net

Agronomic Practices:

Fertilization: The application of nitrogen fertilizer can increase the content of proline, a precursor to 2-AP, thereby enhancing aroma. mdpi.com Biochar application has also been found to increase 2-AP content by improving the activity of key enzymes and the availability of precursors. mdpi.com

Crop Rotation: A rice-potato rotation system has been shown to increase the levels of 2-AP precursors and key enzymes in rice grains, leading to higher aroma content. mdpi.com

Growth Regulators: Exogenous application of methylglyoxal at low concentrations can increase the accumulation of 2-AP, while high concentrations have a negative effect. x-mol.net

Future research should aim to unravel the molecular mechanisms underlying these interactions. For instance, investigating how environmental signals are perceived by the plant and translated into changes in gene expression and enzyme activity related to 2-AP biosynthesis is a critical next step. frontiersin.org Developing integrated crop management strategies that optimize these factors to maximize both yield and aroma is a key challenge for sustainable agriculture.

Efficient and Sustainable Synthetic Methodologies

The chemical synthesis of 2-AP is important for its use as an analytical standard and in flavor research. However, many existing synthetic routes have limitations, such as being complex, time-consuming, and using hazardous or expensive reagents. tandfonline.com The inherent instability of 2-AP also presents a significant challenge for its synthesis and purification. tandfonline.com

Several synthetic pathways have been explored over the years, including:

Oxidation of precursors: One of the earliest methods involved the hydrogenation of 2-acetylpyrrole (B92022) followed by oxidation with silver (I) carbonate. mdpi.comacs.org

Grignard reactions: These have been investigated with 1-pyrroline (B1209420) carboxylates. tandfonline.com

Cyclization reactions: The cyclization of 6-amino-2,3-hexanedione is another approach. tandfonline.com

Hydrolysis of enol ethers: This method involves the hydrolysis of the enol ether of 2-AP. tandfonline.com

There is a clear need for the development of simpler, more efficient, and sustainable synthetic methods. tandfonline.com This could involve exploring new catalysts, reaction conditions, and starting materials that are more environmentally friendly and cost-effective. Improving the yield and stability of the final product is also a primary objective. An improved synthesis via the Grignard reaction in the presence of Et3N/TMSCl is one area of recent investigation. researchgate.net

Furthermore, exploring biosynthetic routes using microorganisms could offer a "natural" and sustainable alternative to chemical synthesis. Several bacteria, including Bacillus cereus and various rhizobacteria, have been shown to produce 2-AP. mdpi.comijsrp.org Optimizing fermentation conditions and using genetic engineering to enhance the production capabilities of these microorganisms could provide a scalable and economically viable source of 2-AP for the flavor and fragrance industry.

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